N-[3-(2-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide
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Overview
Description
N-[3-(2-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research This compound belongs to the class of thieno[2,3-c]pyridines, which are heterocyclic compounds containing a fused thieno and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide typically involves the reaction of 2-chlorobenzoyl chloride with thieno[2,3-c]pyridine-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thieno[2,3-c]pyridine derivatives.
Scientific Research Applications
N-[3-(2-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an inhibitor of certain kinases, disrupting signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share a similar fused ring system but differ in the substitution pattern and functional groups.
2-Chlorobenzoyl derivatives: Compounds containing the 2-chlorobenzoyl group but with different core structures.
Uniqueness
N-[3-(2-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide is unique due to its specific combination of the thieno[2,3-c]pyridine core with the 2-chlorobenzoyl and acetamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
914644-23-8 |
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Molecular Formula |
C16H11ClN2O2S |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
N-[3-(2-chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C16H11ClN2O2S/c1-9(20)19-16-14(11-6-7-18-8-13(11)22-16)15(21)10-4-2-3-5-12(10)17/h2-8H,1H3,(H,19,20) |
InChI Key |
WZEXRLVXGKEZHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)C=NC=C2)C(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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